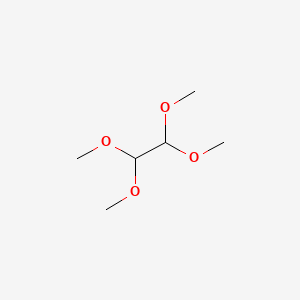

1,1,2,2-Tetramethoxyethane

Vue d'ensemble

Description

1,1,2,2-Tetramethoxyethane is an organic compound with the chemical formula C6H14O4 glyoxal bis(dimethyl acetal) . This compound is a colorless liquid with a low boiling point and good solubility in most organic solvents, such as ethers, alcohols, and esters . It is used as an intermediate in organic synthesis and has various applications in scientific research and industry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,1,2,2-Tetramethoxyethane can be synthesized through the acid-catalyzed acetalization of glyoxal with methanol. The reaction is typically carried out under acidic conditions, where glyoxal reacts with methanol to form the desired product along with water as a by-product . The reaction can be represented as follows:

Glyoxal+4CH3OH→this compound+2H2O

Industrial Production Methods

In industrial settings, the production of this compound involves the distillative work-up of an aqueous composition containing glyoxal dimethyl acetal and methanol. This process is carried out in a dividing wall column to separate low-boiling, medium-boiling, and high-boiling fractions . The use of a dividing wall column allows for efficient separation and purification of the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

1,1,2,2-Tetramethoxyethane undergoes various types of chemical reactions, including:

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield glyoxal and methanol.

Oxidation: It can be oxidized to form glyoxal or other oxidation products.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic catalysts are used to facilitate the hydrolysis reaction.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Substitution: Various nucleophiles can be used to substitute the methoxy groups.

Major Products Formed

Hydrolysis: Glyoxal and methanol.

Oxidation: Glyoxal and other oxidation products.

Substitution: Compounds with substituted functional groups in place of methoxy groups.

Applications De Recherche Scientifique

1,1,2,2-Tetramethoxyethane, also known as tetramethoxy glyoxal (TMG), is a compound belonging to the family of carbonyl derivatives . It is investigated for use as an electrolyte component in electrical double-layer capacitors (EDLCs) and lithium-ion batteries (LIBs) .

Overview

- Basic Information:

- Synonyms: A few alternative names for this compound include Zolpidem Impurity 16, 1,1,2,2-Tetramethoxyethan, and HIGHSOLV P99 .

Applications in Electrochemical Energy Storage Devices

This compound is a commercial solvent with a good set of properties, low toxicity, and a low price . While its use may be more appealing for EDLCs, it is also interesting for LIBs . Preliminary results indicate that lithium iron phosphate electrodes in LIBs using electrolytes based on TEG and TMG show promise in terms of capacity, capacity retention at high C rates, and cycling stability .

TMG electrolytes have demonstrated more promising electrochemical performances than TEG analogues, leading to a focus on developing TMG:DOL electrolytes . Various solvent ratios with high TMG content, such as 1:1, 3:1, and 9:1 (TMG:DOL), have been considered to potentially enable an electrolyte with reduced polysulfide (PS) solubility . For two electrolyte compositions, TMG:DOL 3:1 and 1:1, a reduced overpotential was observed compared to the pure TMG electrolyte .

Mécanisme D'action

The mechanism of action of 1,1,2,2-tetramethoxyethane involves its ability to undergo acetalization and deacetalization reactions. The compound can act as a protecting group for carbonyl compounds, preventing unwanted reactions during synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1,1,2,2-Tetramethoxypropane: Similar structure but with an additional methyl group.

1,1,2,2-Tetramethoxybutane: Similar structure but with an additional ethyl group.

Glyoxal bis(ethyl acetal): Similar structure but with ethoxy groups instead of methoxy groups.

Uniqueness

1,1,2,2-Tetramethoxyethane is unique due to its specific structure and reactivity. Its ability to act as a protecting group for carbonyl compounds and its use in various catalytic and synthetic applications make it a valuable compound in organic chemistry.

Propriétés

IUPAC Name |

1,1,2,2-tetramethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-7-5(8-2)6(9-3)10-4/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVXUXKRSTIMKOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90339194 | |

| Record name | 1,1,2,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2517-44-4 | |

| Record name | 1,1,2,2-Tetramethoxyethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2517-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,2,2-Tetramethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90339194 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2-tetramethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.767 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using 1,1,2,2-Tetramethoxyethane in sodium-ion batteries compared to conventional electrolytes?

A1: this compound (TEG), belonging to the glyoxylic-acetal family, offers several advantages as an electrolyte component in sodium-ion batteries [, ]. Compared to traditional carbonate-based electrolytes, TEG exhibits:

- Enhanced Thermal Stability: TEG demonstrates a higher flash point and improved thermal stability, enhancing battery safety. []

- Improved Cycling Stability: Research indicates that TEG-based electrolytes contribute to the formation of thicker and potentially more protective electrode-electrolyte interphases, mitigating degradation processes and extending cycle life. []

- Competitive Performance: Sodium-ion batteries utilizing TEG-based electrolytes exhibit comparable capacity and promising capacity retention at high C rates alongside the aforementioned benefits. [, ]

Q2: Beyond batteries, what other applications benefit from the properties of this compound?

A2: this compound (TME) demonstrates utility in adhesive formulations, particularly for wood adhesives:

- Performance Enhancement: TME has been shown to improve the performance of melamine-urea-formaldehyde (MUF) and certain urea-formaldehyde (UF) resins used in wood adhesives. []

- Resin Reduction Potential: The incorporation of TME allows for a potential decrease in the required resin percentage in wood panel production due to its high boiling point and low volatility. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.